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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B8630978

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers in managing changes in liver enzymes observed during
experiments with the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143. As specific clinical
data on BMS-986143-induced liver injury is not publicly available, this guidance is based on the
known class effects of BTK inhibitors and general principles of managing drug-induced liver
injury (DILI).

Frequently Asked Questions (FAQs)

Q1: What is the potential for BMS-986143 to cause liver enzyme elevations?

Al: BMS-986143 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors.
Hepatotoxicity, manifesting as elevated liver enzymes, is a recognized class-wide concern for
BTK inhibitors.[1][2][3] Several BTK inhibitors have been associated with drug-induced liver
injury (DILI) in clinical trials, with some studies being placed on partial clinical hold by
regulatory agencies due to instances of liver enzyme elevations. Therefore, it is crucial to
actively monitor liver function during pre-clinical and clinical studies involving BMS-986143.

Q2: What is the proposed mechanism of BTK inhibitor-induced liver injury?

A2: The exact mechanisms of BTK inhibitor-induced liver toxicity are not fully elucidated but are
thought to be multifactorial. Proposed mechanisms include:
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e Immune-mediated reactions: Genetic variants may predispose individuals to an immune
response targeting hepatocytes.

o Oxidative stress: The drug or its metabolites may generate reactive oxygen species that
damage liver cells.

» Mitochondrial dysfunction: Direct interference with mitochondrial function can lead to
hepatocyte death.[1][2]

» Off-target effects: Inhibition of other kinases or cellular processes in the liver.

» Metabolism-related toxicity: Bioactivation of the drug by cytochrome P450 (CYP) enzymes in
the liver can produce reactive metabolites that are directly toxic.[1][2]

Q3: What are the initial steps to take if elevated liver enzymes are observed in an in vivo
experiment?

A3: If elevated liver enzymes, such as alanine aminotransferase (ALT) and aspartate
aminotransferase (AST), are detected, the following initial steps are recommended:

o Confirm the finding: Repeat the liver function tests to rule out a spurious result.

» Assess the magnitude and pattern of elevation: Characterize the severity of the elevation
(e.g., mild, moderate, severe) and the pattern (hepatocellular, cholestatic, or mixed) to guide
further investigation.

o Temporarily suspend dosing: The most critical initial step in managing suspected DILI is to
discontinue the administration of the suspected causative agent, in this case, BMS-986143.

[415][6]

» Rule out other causes: Investigate other potential causes of liver injury, such as viral
hepatitis, other concomitant medications, or underlying liver disease.[1][4]

e Monitor closely: Continue to monitor liver function tests frequently to track the trend of
enzyme levels.[7]

Q4: How should I monitor for potential hepatotoxicity in my animal studies?
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A4: Regular monitoring of liver function is essential. This should include baseline
measurements before starting BMS-986143 administration and periodic monitoring throughout
the study. Key parameters to monitor include:

e Serum Liver Enzymes: ALT, AST, alkaline phosphatase (ALP), and gamma-glutamyl
transferase (GGT).

e Bilirubin: Total and direct bilirubin levels.

 Liver Function Markers: Albumin and prothrombin time (PT)/international normalized ratio
(INR).

Histopathological examination of liver tissue at the end of the study or if signs of toxicity
emerge is also crucial to identify any cellular damage.

Troubleshooting Guides
Guide 1: Investigating Unexpected In Vitro
Hepatotoxicity

Issue: Increased cytotoxicity or signs of cellular stress (e.g., apoptosis, mitochondrial
dysfunction) are observed in liver cell lines (e.g., HepG2, HepaRG) treated with BMS-986143.
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Possible Cause Troubleshooting Steps

1. Perform a dose-response and time-course
experiment to determine the TC50 (toxic
concentration 50%).2. Assess markers of
Direct Cellular Toxicity apoptosis (e.g., caspase-3/7 activity) and
necrosis (e.g., LDH release).3. Evaluate
mitochondrial membrane potential and ATP

production to investigate mitochondrial toxicity.

1. Utilize metabolically competent cell lines
(e.g., HepaRG) or primary human

Metabolic Bioactivation hepatocytes.2. Investigate the role of specific
CYP enzymes using chemical inhibitors or

inducers in your cell culture system.

1. Conduct an in vitro BSEP inhibition assay
) o using membrane vesicles or a cell-based
Bile Salt Export Pump (BSEP) Inhibition o
system. Inhibition of BSEP can lead to

cholestatic liver injury.

1. Perform a kinome scan to identify other
Off-Target Kinase Inhibition kinases inhibited by BMS-986143 at the

concentrations causing cytotoxicity.

Guide 2: Managing and Characterizing In Vivo Liver
Enzyme Elevations

Issue: Elevated liver enzymes are detected in animals receiving BMS-986143.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b8630978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8630978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Actionable Step Detailed Protocol/Guidance

- Suspend Dosing: Immediately cease
administration of BMS-986143.- Blood

1. Immediate Response Sampling: Collect blood for repeat liver function
tests (ALT, AST, ALP, bilirubin) and coagulation
parameters (PT/INR).

- Rule out other causes: Screen for viral
hepatitis (in relevant species) and review all
] ] ) other administered substances.- Abdominal
2. Diagnostic Evaluation
Ultrasound: Perform an ultrasound to exclude
biliary obstruction or other structural liver

abnormalities.[4][6]

- Frequent Monitoring: Monitor liver enzymes
every 2-3 days initially to determine the trend.-
Histopathology: If an animal is euthanized or at
3. Monitoring and Follow-up the study's conclusion, perform a thorough
histopathological examination of the liver. Look
for signs of necrosis, inflammation, cholestasis,

and steatosis.

- Dechallenge: Observe if liver enzymes return
to baseline after drug discontinuation. A
decrease in enzyme levels supports a causal

] ] relationship.- Rechallenge (consider ethical

4. Dechallenge and Rechallenge (with caution) o o

implications): In some preclinical models, a low-
dose rechallenge may be considered to confirm
causality. This should be done with extreme

caution and under strict monitoring.

Data Presentation

Table 1: Reported Liver Enzyme Elevations with Other BTK Inhibitors

Disclaimer: The following data is for other BTK inhibitors and is provided for context. Specific
data for BMS-986143 is not publicly available.
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o Incidence of ALT
BTK Inhibitor Study Phase ] Notes
Elevation (Grade =3)

2% of patients )
) » Cases of severe liver
experienced hepatitis o )
. ) ] injury and acute liver
Ibrutinib Phase 3 and drug-induced liver )
failure have been

injury leading to
i g reported.[1][5]

discontinuation.[1]

ALT elevations Generally well-
o ] ] occurred in 28% of tolerated, but a case
Zanubrutinib Pre-licensure trials ) ) S
subjects, with <1% of severe liver injury
being Grade =3.[8] has been reported.[2]

No case reports of
acalabrutinib-induced
liver injury found in a
o literature review,
Acalabrutinib

though some reports
exist in
pharmacovigilance

databases.[1]

Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment in HepG2
Cells

e Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM)
supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5%
CO2 incubator.

o Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a
range of BMS-986143 concentrations (e.g., 0.1 to 100 uM) for 24, 48, and 72 hours. Include
a vehicle control (e.g., DMSO).

o Cytotoxicity Assay (MTT or CellTiter-Glo®):
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o Following treatment, add MTT reagent or CellTiter-Glo® reagent to each well according to
the manufacturer's instructions.

o Incubate for the recommended time.

o Measure absorbance or luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the TC50 value.

Protocol 2: In Vivo Murine Model of DILI Monitoring

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

Baseline Measurements: Collect baseline blood samples via tail vein or retro-orbital sinus for
liver function tests.

Drug Administration: Administer BMS-986143 orally at various dose levels daily for a
predetermined period (e.g., 14 or 28 days). Include a vehicle control group.

Monitoring:

o Monitor animal health daily (weight, behavior, appearance).

o Collect blood samples at regular intervals (e.g., weekly) for liver function testing.

Terminal Procedures:

o At the end of the study, collect a terminal blood sample.

o Euthanize the animals and perform a necropsy.

o Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for
histopathological analysis. The remaining tissue can be snap-frozen for biomarker
analysis.

Histopathology: Embed the fixed liver tissue in paraffin, section, and stain with hematoxylin
and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs
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of liver injury.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Managing BMS-986143-
Induced Changes in Liver Enzymes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8630978#managing-bms-986143-induced-changes-
in-liver-enzymes]|

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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